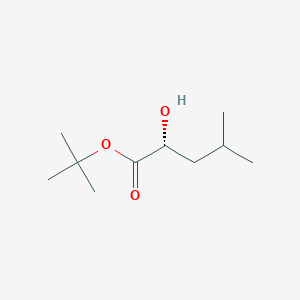
(R)-tert-butyl 2-hydroxy-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-tert-butyl 2-hydroxy-4-methylpentanoate, also known as (R)-TBHPM, is a chiral building block widely used in the pharmaceutical industry. It has a unique chemical structure that makes it an important intermediate in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of (R)-TBHPM is not fully understood. However, it is believed to act as a key intermediate in the synthesis of biologically active compounds. It may also have specific interactions with target enzymes or receptors, leading to its pharmacological effects.
Biochemical and Physiological Effects:
(R)-TBHPM has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-tumor, and anti-viral activities. It may also have neuroprotective and antioxidant effects. However, further studies are needed to fully understand its pharmacological effects and mechanisms of action.
Advantages and Limitations for Lab Experiments
(R)-TBHPM has several advantages for lab experiments. It is a chiral building block that can be used to synthesize a wide range of biologically active compounds. It has good solubility in common organic solvents and can be easily purified by column chromatography. However, (R)-TBHPM has some limitations, including its high cost and low availability. It also requires specialized equipment and expertise for its synthesis and purification.
Future Directions
There are several future directions for the research and development of (R)-TBHPM. Firstly, further studies are needed to fully understand its pharmacological effects and mechanisms of action. Secondly, new synthetic methods and strategies need to be developed to improve the yield and purity of (R)-TBHPM. Thirdly, (R)-TBHPM can be used as a chiral building block in the synthesis of new chiral ligands, catalysts, and polymers with improved properties. Finally, (R)-TBHPM can be explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and viral infections.
Conclusion:
In conclusion, (R)-TBHPM is a chiral building block with a unique chemical structure that makes it an important intermediate in the synthesis of various biologically active compounds. It has been extensively studied in the pharmaceutical industry for its potential in drug discovery and development. (R)-TBHPM has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand its pharmacological effects and mechanisms of action, and to explore its potential applications in drug discovery and development.
Synthesis Methods
(R)-TBHPM can be synthesized through a multi-step process involving the reaction of tert-butanol, 4-methylpentanoic acid, and a chiral catalyst. The reaction is carried out under specific conditions to obtain the desired enantiomer. The yield and purity of the final product can be improved by optimizing the reaction parameters, such as temperature, pressure, and reaction time.
Scientific Research Applications
(R)-TBHPM is a versatile intermediate that can be used in the synthesis of various biologically active compounds, including anti-inflammatory, anti-tumor, and anti-viral agents. It has been extensively studied in the pharmaceutical industry for its potential in drug discovery and development. (R)-TBHPM is also used as a chiral building block in the synthesis of chiral ligands, catalysts, and polymers.
properties
IUPAC Name |
tert-butyl (2R)-2-hydroxy-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHBSPWXNWZNDR-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one](/img/structure/B1167896.png)
![5-(2-phenoxyethyl)-5H-indolo[2,3-b]quinoxaline](/img/structure/B1167904.png)
![5-phenyl-5H-indolo[2,3-b]quinoxaline](/img/structure/B1167906.png)
